4,5,6,7-Tetrahydro-1H-indole-2-carbaldehyde properties
4,5,6,7-Tetrahydro-1H-indole-2-carbaldehyde properties
An In-Depth Technical Guide to 4,5,6,7-Tetrahydro-1H-indole-2-carbaldehyde
This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals working with 4,5,6,7-Tetrahydro-1H-indole-2-carbaldehyde. It moves beyond a simple recitation of facts to provide field-proven insights into the synthesis, reactivity, and application of this versatile heterocyclic compound. The methodologies described herein are presented with a focus on causality and reproducibility, reflecting the standards of an experienced laboratory setting.
Introduction: A Scaffold of Potential
4,5,6,7-Tetrahydro-1H-indole-2-carbaldehyde (CAS No. 80744-01-0) is a bicyclic heterocyclic compound featuring a partially saturated carbocyclic ring fused to a pyrrole core, functionalized with an aldehyde group at the 2-position.[1] This unique structural arrangement confers a blend of chemical properties that make it a valuable intermediate in organic synthesis and medicinal chemistry.
Unlike its fully aromatic counterpart, indole, which typically undergoes electrophilic substitution at the C-3 position, the reduced aromaticity of the tetrahydroindole core directs reactivity in a manner more characteristic of a pyrrole. This allows for selective functionalization at the C-2 position, providing a strategic advantage for synthetic chemists.[1] The aldehyde group further enhances its utility, serving as a versatile handle for a wide array of chemical transformations.[1] This guide will explore the core properties, synthesis, reactivity, and applications that underscore its significance.
Section 1: Physicochemical and Spectroscopic Properties
A thorough understanding of a compound's physical and spectral properties is the foundation of all subsequent experimental work. The key physicochemical properties are summarized below.
Table 1: Physicochemical Properties of 4,5,6,7-Tetrahydro-1H-indole-2-carbaldehyde
| Property | Value | Source |
| CAS Number | 80744-01-0 | [1][2] |
| Molecular Formula | C₉H₁₁NO | [1][2] |
| Molecular Weight | 149.19 g/mol | [1][2] |
| IUPAC Name | 4,5,6,7-tetrahydro-1H-indole-2-carbaldehyde | [2] |
| Appearance | Solid (predicted) | - |
| Solubility | Soluble in organic solvents like DMF, THF, Dichloromethane | [1][3] |
Spectroscopic Profile: An Analytical Fingerprint
While comprehensive, experimentally verified spectral data for 4,5,6,7-tetrahydro-1H-indole-2-carbaldehyde is not widely available in public repositories, we can predict its characteristic spectroscopic features based on its structure and data from analogous compounds like indole-2-carbaldehyde. These predictions provide a reliable baseline for characterization.
Table 2: Predicted Spectroscopic Data for 4,5,6,7-Tetrahydro-1H-indole-2-carbaldehyde
| Technique | Predicted Wavenumber / Chemical Shift (δ) / m/z | Rationale / Key Features |
| ¹H NMR | ~9.5-10.0 ppm (s, 1H, CHO)~8.0-9.0 ppm (br s, 1H, NH)~6.8-7.0 ppm (s, 1H, C3-H)~2.5-2.8 ppm (m, 4H, C4-H₂, C7-H₂)~1.7-1.9 ppm (m, 4H, C5-H₂, C6-H₂) | The aldehyde proton is highly deshielded. The NH proton is broad due to exchange. The C3 proton appears as a singlet in the pyrrolic region. The aliphatic protons on the saturated ring will appear as multiplets in the upfield region. |
| ¹³C NMR | ~180-185 ppm (C=O)~130-140 ppm (C2, C7a)~110-125 ppm (C3, C3a)~20-25 ppm (C4, C5, C6, C7) | The aldehyde carbonyl is a key downfield signal. Four sp² carbons for the pyrrole ring and its fusion points, and four sp³ carbons for the saturated ring are expected. |
| IR Spectroscopy | ~3200-3400 cm⁻¹ (N-H stretch, broad)~2930, 2850 cm⁻¹ (C-H sp³ stretch)~2820, 2720 cm⁻¹ (Aldehyde C-H stretch)~1660-1680 cm⁻¹ (C=O stretch, strong) | The presence of the NH group, aliphatic CH₂, and the conjugated aldehyde functional group will give rise to these characteristic strong absorptions. |
| Mass Spectrometry (EI) | m/z 149 [M]⁺m/z 148 [M-H]⁺m/z 120 [M-CHO]⁺ | The molecular ion peak is expected at 149. Common fragmentation patterns would include the loss of a hydrogen radical or the entire formyl group. |
Section 2: Synthesis Methodologies
The most common and efficient method for synthesizing 4,5,6,7-tetrahydro-1H-indole-2-carbaldehyde is the formylation of the corresponding 4,5,6,7-tetrahydro-1H-indole precursor. The Vilsmeier-Haack reaction is the preeminent choice for this transformation due to its reliability with electron-rich heterocyclic systems.[4]
The Vilsmeier-Haack Reaction: Mechanism and Rationale
The Vilsmeier-Haack reaction utilizes a Vilsmeier reagent, an electrophilic iminium salt, to formylate an activated aromatic or heterocyclic ring.[4] The reagent is generated in situ from a substituted amide, typically N,N-dimethylformamide (DMF), and an acid chloride, most commonly phosphorus oxychloride (POCl₃).
The choice of this method is strategic:
-
High Regioselectivity: For pyrrole-like systems such as tetrahydroindole, the reaction proceeds selectively at the electron-rich C-2 position.
-
Mild Conditions: The reaction typically proceeds at manageable temperatures (0 °C to room temperature), preserving the integrity of other functional groups.
-
Accessibility of Reagents: DMF and POCl₃ are common, inexpensive laboratory reagents.
Below is a diagram illustrating the workflow for the synthesis.
Caption: Workflow for the Vilsmeier-Haack Synthesis.
Experimental Protocol: Synthesis of 4,5,6,7-Tetrahydro-1H-indole-2-carbaldehyde
Disclaimer: This protocol is intended for qualified professionals. All steps must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Materials:
-
4,5,6,7-Tetrahydro-1H-indole
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, dropping funnel, magnetic stirrer, ice bath
Procedure:
-
Reagent Preparation (Vilsmeier Reagent):
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous DMF (3.0 equivalents).
-
Cool the flask in an ice bath to 0 °C.
-
Slowly add POCl₃ (1.2 equivalents) dropwise via a syringe or dropping funnel. The addition is exothermic and should be controlled to maintain the temperature below 10 °C.
-
Rationale: This step forms the electrophilic chloroiminium ion (Vilsmeier reagent). Performing this at 0 °C controls the exotherm and prevents degradation of the reagent.
-
Stir the mixture at 0 °C for 30 minutes to ensure complete formation of the reagent.
-
-
Formylation:
-
Dissolve 4,5,6,7-tetrahydro-1H-indole (1.0 equivalent) in anhydrous DCM.
-
Add the substrate solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours.
-
Rationale: The electron-rich tetrahydroindole acts as a nucleophile, attacking the Vilsmeier reagent. DCM is a good, inert solvent for this reaction. Progress can be monitored by Thin Layer Chromatography (TLC).
-
-
Workup and Isolation:
-
Once the reaction is complete (as indicated by TLC), cool the mixture again in an ice bath.
-
Slowly and carefully quench the reaction by adding crushed ice, followed by the dropwise addition of a saturated NaHCO₃ solution until the pH is basic (~8-9). This step hydrolyzes the intermediate iminium salt to the final aldehyde and neutralizes excess acid. Caution: This can be a vigorous process with gas evolution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume).
-
Combine the organic layers and wash with water, then with brine.
-
Rationale: The extraction isolates the organic product from the aqueous phase. The brine wash helps to remove residual water from the organic layer.
-
Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo.
-
-
Purification:
-
The resulting crude solid or oil can be purified by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure product.
-
Section 3: Chemical Reactivity and Mechanistic Pathways
The reactivity of 4,5,6,7-tetrahydro-1H-indole-2-carbaldehyde is dominated by its two primary functional groups: the aldehyde and the pyrrole-like ring system.
Caption: Key Reactivity Pathways of the Title Compound.
-
Reactions of the Aldehyde Group:
-
Oxidation: The aldehyde can be readily oxidized to the corresponding 4,5,6,7-tetrahydro-1H-indole-2-carboxylic acid using standard oxidizing agents like potassium permanganate (KMnO₄) or pyridinium chlorochromate (PCC).[1]
-
Reduction: The aldehyde is easily reduced to the primary alcohol, (4,5,6,7-tetrahydro-1H-indol-2-yl)methanol, using mild reducing agents such as sodium borohydride (NaBH₄).[1] Stronger agents like lithium aluminum hydride (LiAlH₄) are also effective.
-
Nucleophilic Addition: As an electrophile, the aldehyde carbon is susceptible to attack by various nucleophiles. This includes the formation of imines with primary amines, cyanohydrins with cyanide, and acetals with alcohols under acidic conditions. These reactions are fundamental for building molecular complexity.
-
-
Reactions of the Heterocyclic Ring:
-
Electrophilic Substitution: While the C-2 position is blocked, the C-3 position of the pyrrole ring remains electron-rich and is the most likely site for further electrophilic substitution, for example, with N-bromosuccinimide (NBS) for bromination.[1]
-
Dehydrogenation/Aromatization: The tetrahydroindole core can be aromatized to the corresponding indole-2-carbaldehyde using oxidizing agents like palladium on carbon (Pd/C) at elevated temperatures or with reagents such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ). This provides a synthetic route to C-2 functionalized indoles, which are otherwise challenging to prepare.
-
Section 4: Applications in Research and Drug Discovery
The true value of 4,5,6,7-tetrahydro-1H-indole-2-carbaldehyde lies in its application as a versatile building block.
-
Pharmaceutical Synthesis: The tetrahydroindole motif is a privileged scaffold found in numerous biologically active compounds and FDA-approved drugs.[5] Derivatives have been investigated for a range of therapeutic targets. For instance, the broader 2-phenyl-4,5,6,7-tetrahydro-1H-indole scaffold has been identified as a novel inhibitor of the Hepatitis C Virus (HCV). The aldehyde provides a key anchor point for synthesizing libraries of such derivatives for structure-activity relationship (SAR) studies.
-
Intermediate for Complex Molecules: It serves as a precursor for constructing more complex polyheterocyclic systems.[5] The reactivity of both the aldehyde and the ring allows for sequential or tandem reactions to build fused ring systems of medicinal interest.
-
Industrial Chemistry: Derivatives of this compound have potential applications in the synthesis of dyes and pigments.[1]
Section 5: Safety, Handling, and Storage
Adherence to strict safety protocols is non-negotiable when working with any chemical reagent. Based on available safety data sheets for this compound and its analogues, the following protocols must be observed.
Hazard Profile:
-
Causes skin irritation.
-
Causes serious eye irritation.
-
May cause respiratory irritation.
Protocol: Safe Handling, Storage, and Disposal
-
Engineering Controls: Always handle this compound inside a certified chemical fume hood to minimize inhalation exposure. Ensure an eyewash station and safety shower are immediately accessible.
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile). Inspect gloves for integrity before use.
-
Body Protection: Wear a standard laboratory coat.
-
-
Handling Procedures:
-
Avoid breathing dust or vapors.
-
Prevent contact with skin and eyes.
-
Wash hands thoroughly after handling.
-
The compound may be air-sensitive; consider handling under an inert atmosphere for long-term storage or sensitive reactions.
-
-
Storage:
-
Store in a tightly closed container.
-
Keep in a cool, dry, and well-ventilated area.
-
Store away from strong oxidizing agents and strong acids.
-
-
First Aid Measures:
-
Inhalation: Move the person to fresh air. If breathing is difficult, seek immediate medical attention.
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
-
-
Disposal:
-
Dispose of waste contents and containers at a licensed hazardous-waste disposal facility. Do not dispose of down the drain.
-
Conclusion
4,5,6,7-Tetrahydro-1H-indole-2-carbaldehyde is more than just a chemical intermediate; it is a strategic tool for synthetic and medicinal chemists. Its distinct reactivity, governed by the interplay between the aldehyde functionality and the partially saturated indole core, opens avenues for the efficient construction of complex molecular architectures. By understanding its properties, mastering its synthesis, and respecting its handling requirements, researchers can fully leverage the potential of this valuable scaffold in the pursuit of novel materials and therapeutics.
References
-
Organic Chemistry Portal. Vilsmeier-Haack Reaction. [Online]. Available: [Link]
-
Organic Chemistry Portal. Vilsmeier-Haack Reaction. [Online]. Available: [Link]
- Andreev, I. A., et al. (2016). Discovery of the 2-phenyl-4,5,6,7-Tetrahydro-1H-indole as a novel anti-hepatitis C virus targeting scaffold. European Journal of Medicinal Chemistry, 124, 658-670.
-
PubChem. Indole-2-carboxaldehyde. [Online]. Available: [Link]
-
NIST. Indole-6-carboxaldehyde. [Online]. Available: [Link]
- Van der Heiden, S., et al. (2021). 4,5,6,7-Tetrahydroindol-4-Ones as a Valuable Starting Point for the Synthesis of Polyheterocyclic Structures. Molecules, 26(15), 4627.
-
PubChem. Indole-2-carboxaldehyde. [Online]. Available: [Link]
- Gevorgyan, V., et al. (2016). Oxidative Dearomatization of 4,5,6,7-Tetrahydro-1H-indoles Obtained by Metal- and Solvent-Free Thermal 5-endo-dig Cyclization: The Route to Erythrina and Lycorine Alkaloids. Chemistry, 22(21), 7262-7.
-
PubChemLite. Indole-2-carboxaldehyde (C9H7NO). [Online]. Available: [Link]
-
Royal Society of Chemistry. Supporting information: Screening metal-free photocatalysts from isomorphic covalent organic frameworks for C-3 functionalization of indoles. [Online]. Available: [Link]
